molecular formula C15H9Br2NO4 B11697970 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate

2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B11697970
M. Wt: 427.04 g/mol
InChI Key: LULPUOVMIGDUOV-QPJJXVBHSA-N
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Description

2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms on the phenyl ring and a nitrophenyl group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dibromophenol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Analytical Chemistry: Used as a reference compound in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromophenyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the para position.

    2,4-dibromophenyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the ortho position.

    2,4-dichlorophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its chemical reactivity and potential applications. The presence of bromine atoms can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions.

Properties

Molecular Formula

C15H9Br2NO4

Molecular Weight

427.04 g/mol

IUPAC Name

(2,4-dibromophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C15H9Br2NO4/c16-11-5-6-14(13(17)9-11)22-15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+

InChI Key

LULPUOVMIGDUOV-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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